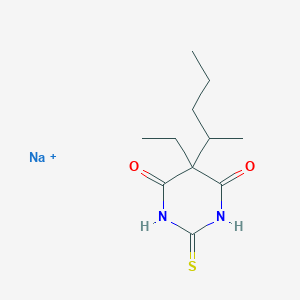
sodium;5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly known as thiopental sodium, is a barbiturate that is primarily used as an intravenous anesthetic. It is known for its rapid onset of action and short duration of effect, making it suitable for the induction of anesthesia and for short surgical procedures. Thiopental sodium is also used for hypnosis and the control of convulsive states .
准备方法
Synthetic Routes and Reaction Conditions
Thiopental sodium is synthesized through a multi-step process that involves the reaction of ethylmalonic ester with urea and sulfur. The key steps include:
Condensation Reaction: Ethylmalonic ester reacts with urea in the presence of sodium ethoxide to form 5-ethyl-5-pentan-2-yl-2-thiobarbituric acid.
Sulfur Incorporation: The thiobarbituric acid is then treated with sulfur to introduce the sulfanylidene group, resulting in the formation of thiopental.
Industrial Production Methods
In industrial settings, thiopental sodium is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Batch Processing: The reactants are mixed in large reactors and heated to the required temperature.
Purification: The crude product is purified through recrystallization and filtration to obtain high-purity thiopental sodium
化学反应分析
Types of Reactions
Thiopental sodium undergoes several types of chemical reactions, including:
Oxidation: Thiopental can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: Thiopental can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols.
Substitution: Various substituted thiobarbiturates
科学研究应用
Thiopental sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in studies involving the central nervous system due to its anesthetic properties.
Medicine: Used in anesthesia research and for the study of convulsive disorders.
Industry: Utilized in the production of other barbiturates and related compounds
作用机制
Thiopental sodium exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. This leads to increased chloride ion influx into neurons, causing hyperpolarization and inhibition of neuronal activity. The primary molecular targets are the GABA_A receptors in the central nervous system .
相似化合物的比较
Similar Compounds
Pentobarbital: Another barbiturate with similar anesthetic properties but a longer duration of action.
Phenobarbital: Used primarily as an anticonvulsant with a much longer duration of action.
Secobarbital: A barbiturate with a shorter duration of action compared to thiopental.
Uniqueness
Thiopental sodium is unique due to its rapid onset and short duration of action, making it particularly useful for the induction of anesthesia and short surgical procedures. Its ability to rapidly induce unconsciousness sets it apart from other barbiturates .
属性
分子式 |
C11H18N2NaO2S+ |
|---|---|
分子量 |
265.33 g/mol |
IUPAC 名称 |
sodium;5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1 |
InChI 键 |
AWLILQARPMWUHA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C1(C(=O)NC(=S)NC1=O)CC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















